molecular formula C22H27BrN2O2 B3519118 2-(2-Bromo-4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

2-(2-Bromo-4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B3519118
M. Wt: 431.4 g/mol
InChI Key: FXUVXFNPROYELN-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the ortho position.

    Etherification: The brominated phenol is then reacted with 2-chloroethanone in the presence of a base to form the phenoxyethanone intermediate.

    Piperazine Substitution: The final step involves the substitution of the ethanone group with 4-phenylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenoxyethanone derivatives.

Scientific Research Applications

2-(2-Bromo-4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It may be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: Its unique structural properties make it a candidate for the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The phenoxyethanone moiety can interact with active sites of enzymes, while the piperazine ring can enhance binding affinity and specificity. This dual interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-tert-butylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(2-Bromo-4-tert-butylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-(2-Bromo-4-tert-butylphenoxy)-1-(4-isopropylpiperazin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(2-Bromo-4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the phenyl group on the piperazine ring. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for medicinal chemistry and biological studies.

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O2/c1-22(2,3)17-9-10-20(19(23)15-17)27-16-21(26)25-13-11-24(12-14-25)18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUVXFNPROYELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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